![molecular formula C11H8ClNO3S B12898061 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran CAS No. 61266-74-8](/img/structure/B12898061.png)
2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a chlorophenylthio methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran typically involves the reaction of 4-chlorobenzenethiol with 5-nitrofurfural under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran involves its interaction with biological targets, leading to the disruption of cellular processes. The nitro group can undergo reduction within the cell, generating reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((4-Bromophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a bromine atom instead of chlorine.
2-(((4-Methylphenyl)thio)methyl)-5-nitrofuran: Similar structure but with a methyl group instead of chlorine.
2-(((4-Fluorophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is unique due to the presence of the chlorophenylthio group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
Eigenschaften
CAS-Nummer |
61266-74-8 |
|---|---|
Molekularformel |
C11H8ClNO3S |
Molekulargewicht |
269.70 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2 |
InChI-Schlüssel |
SLUTUIXTJSTATI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
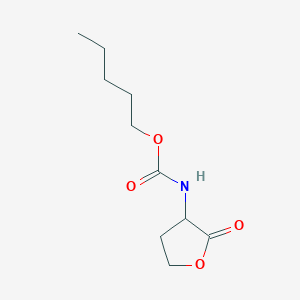
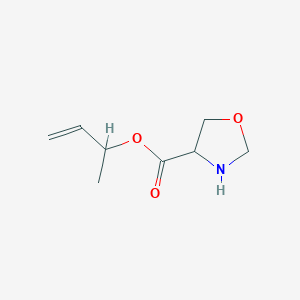
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
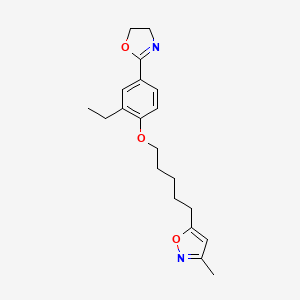
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
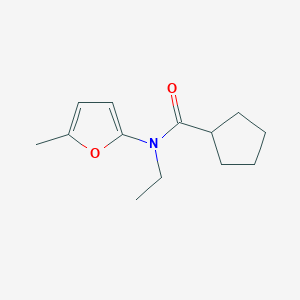
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
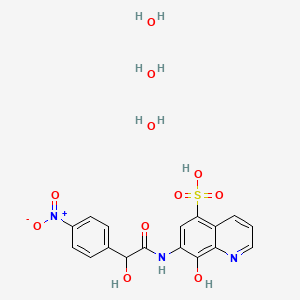
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
